Product packaging for 3-(Furan-2-yl)oxetan-3-amine(Cat. No.:)

3-(Furan-2-yl)oxetan-3-amine

Cat. No.: B13220479
M. Wt: 139.15 g/mol
InChI Key: ZEODBJLTBOZPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)oxetan-3-amine is a chemical compound of interest in medicinal chemistry and organic synthesis, combining a furan heterocycle with an oxetane amine scaffold. The oxetane ring, a four-membered cyclic ether, is increasingly valued in drug discovery as a versatile bioisostere. It can serve as a polar, metabolically stable replacement for gem-dimethyl groups or carbonyl functions, often improving the physicochemical and pharmacokinetic properties of lead molecules . The fused furan-oxetane structure presents a three-dimensional architecture that may be utilized as a building block for constructing more complex molecular entities. Researchers can explore its potential as a precursor in the synthesis of novel heterocyclic compounds or as a ligand in catalysis. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not classified or sold for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B13220479 3-(Furan-2-yl)oxetan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(furan-2-yl)oxetan-3-amine

InChI

InChI=1S/C7H9NO2/c8-7(4-9-5-7)6-2-1-3-10-6/h1-3H,4-5,8H2

InChI Key

ZEODBJLTBOZPLU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CO2)N

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Furan 2 Yl Oxetan 3 Amine Systems

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of approximately 106 kJ/mol makes oxetanes susceptible to ring-opening reactions under various conditions. acs.orgthieme-connect.de This reactivity is a cornerstone of their synthetic utility, allowing for the generation of diverse and highly functionalized acyclic compounds. The presence of both a furan (B31954) and an amino substituent at the C3 position introduces additional electronic and steric factors that influence the course and outcome of these transformations.

Acid-Catalyzed Ring Opening Mechanisms and Product Diversification

Acid catalysis is a common and effective method for promoting the ring-opening of oxetanes. msu.edu The reaction is initiated by the protonation of the oxetane oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. libretexts.org In the case of 3-(furan-2-yl)oxetan-3-amine, the reaction can proceed through different pathways, leading to a variety of products depending on the reaction conditions and the nucleophile present.

The mechanism often involves a hybrid of SN1 and SN2 characteristics. libretexts.org Protonation of the oxetane oxygen is followed by the breaking of a carbon-oxygen bond, leading to the development of a partial positive charge on the carbon atom. libretexts.org For unsymmetrical oxetanes, the attack of a weak nucleophile generally occurs at the more substituted carbon atom, a regioselectivity governed by electronic effects. magtech.com.cn The stability of the resulting carbocation intermediate plays a crucial role in determining the reaction pathway. The presence of the furan and amino groups at C3 can influence this stability.

Under acidic conditions, the ring-opening of 3-aryloxetan-3-ols with diols has been shown to proceed via an oxetane carbocation, leading to the formation of 1,4-dioxanes with high regio- and diastereoselectivity. researchgate.net While this specific example does not involve an amino group, it highlights the general mechanism of acid-catalyzed ring-opening and the potential for product diversification. The intramolecular ring-opening of β-oxetane carboxylic acids to form lactones under acidic conditions further illustrates the synthetic potential of this reactivity. doi.org

It is important to note that strongly acidic conditions can sometimes lead to undesired side reactions or decomposition, limiting the utility of this method. chemrxiv.org The choice of acid and reaction conditions is therefore critical to achieve the desired transformation efficiently.

Nucleophile-Induced Ring Opening and Subsequent Transformations

The strained nature of the oxetane ring makes it susceptible to attack by a wide range of nucleophiles, even in the absence of acid catalysis. acs.org Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring in an SN2-type mechanism. magtech.com.cn For this compound, this would correspond to attack at the C2 or C4 positions.

The inherent nucleophilicity of the amino group in 3-aminooxetanes can be harnessed in annulation reactions. For instance, 3-aminooxetanes can act as 1,3-amphoteric molecules, reacting with polarized π-systems like isothiocyanates and carbon disulfide in [3 + 2] cycloadditions to form valuable heterocyclic structures such as iminothiazolidines and mercaptothiazolidines. rsc.orgrsc.org These reactions often proceed without a catalyst and are driven by the in situ generation of a potent sulfur nucleophile that attacks the oxetane ring. rsc.orgrsc.org

The scope of nucleophiles is broad and includes organometallic reagents, amines, thiols, and alcohols. The regioselectivity of the ring-opening is often controlled by steric factors, with the nucleophile preferentially attacking the less substituted carbon atom. magtech.com.cn Following the initial ring-opening, the resulting intermediate can undergo further transformations, leading to complex molecular architectures. For example, the ring-opening of 3-vinyloxetan-3-ols can be followed by a skeletal rearrangement to afford 2,5-dihydrofurans. researchgate.net

Recent research has also explored the use of silyl (B83357) ketene (B1206846) acetals as nucleophiles for oxetane ring-opening under exceptionally mild conditions, further expanding the synthetic toolbox for these compounds. researchgate.net Additionally, radical ring-opening reactions of oxetanes have been developed, providing access to nucleophilic carbon-centered radicals that can participate in various coupling reactions. acs.orgresearchgate.net

Nucleophile TypeReaction TypePotential ProductsKey Features
Isothiocyanates[3+2] AnnulationIminothiazolidinesOften catalyst-free, driven by in situ nucleophile generation. rsc.orgrsc.org
Carbon Disulfide[3+2] AnnulationMercaptothiazolidinesProceeds under mild conditions. rsc.org
Silyl Ketene AcetalsNucleophilic Ring-OpeningFunctionalized open-chain compoundsOccurs under very mild reaction conditions. researchgate.net
Organometallic ReagentsNucleophilic Ring-OpeningAlcohols with extended carbon chainsRegioselectivity is typically sterically controlled. magtech.com.cn

Ring Expansion Reactions of Oxetanes to Larger Heterocycles

The inherent strain of the oxetane ring can be relieved not only through ring-opening but also through ring expansion reactions, providing access to larger and often more synthetically challenging heterocyclic systems. sioc-journal.cn These transformations typically involve the insertion of a one- or two-atom fragment into the oxetane ring.

One common strategy for ring expansion involves the reaction of oxetanes with diazo compounds, which serve as carbene precursors. sioc-journal.cn This can lead to the formation of five-membered rings such as tetrahydrofurans. For instance, the reaction of 2-phenyloxetane (B1633447) with a diazo compound in the presence of a copper catalyst can result in ring expansion. acs.org Photochemical methods have also been employed for the ring expansion of oxetanes to tetrahydrofurans, proceeding through a diradical pathway. researchgate.net

Furthermore, rearrangements of oxetane derivatives can lead to larger heterocycles. For example, N,O-acetals derived from oxetan-3-one can undergo a Strecker reaction followed by activation of the oxetane to form saturated nitrogen-containing heterocycles like morpholines and piperazines. acs.org The conversion of 3-(nitromethylene)oxetanes to isoxazoles via a base-mediated rearrangement is another example of a ring-expansion cascade. acs.org

The development of gold-catalyzed hydroalkoxylation reactions of oxetanamines has enabled the synthesis of spirofuranbenzooxazines, demonstrating a more complex ring expansion and fusion process. acs.org These examples underscore the versatility of oxetanes as precursors for a wide array of larger heterocyclic structures.

Reactivity of the Furan Ring within the Oxetane-Amine Scaffold

The furan ring, an electron-rich aromatic heterocycle, exhibits its own characteristic reactivity, which can be influenced by the attached oxetane-amine scaffold. The primary modes of reaction for the furan moiety are electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan is known to be significantly more reactive towards electrophiles than benzene, a consequence of the electron-donating nature of the oxygen heteroatom which increases the electron density of the ring. ucl.ac.ukchemicalbook.com Electrophilic substitution on the furan ring typically occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the one formed by attack at the C3 (or β) position. chemicalbook.com

While specific studies on the electrophilic substitution of this compound are not prevalent in the provided search results, the general principles of electrophilic aromatic substitution on furans are well-established. msu.edu For example, furan readily undergoes reactions such as nitration, halogenation, and Friedel-Crafts acylation, often under milder conditions than those required for benzene. msu.edu

Cycloaddition Reactions Involving the Furan Moiety

Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions, reacting with suitable dienophiles to form bicyclic adducts. msu.edu This reactivity provides a powerful tool for the construction of complex polycyclic systems. The presence of substituents on the furan ring can significantly influence the rate and selectivity of these cycloadditions. rsc.org Electron-donating groups on the furan ring generally increase the reaction rate. rsc.org

The cycloaddition of furan with dienophiles like maleic anhydride (B1165640) is a classic example. msu.edu The oxetane-amine substituent at the C2 position of the furan in this compound would be expected to influence the stereochemical outcome of the cycloaddition. The formation of hydrogen bonds between the reactants can also dramatically accelerate the reaction and control the diastereoselectivity. researchgate.net

Oxidative Transformations of the Furan Ring

The furan ring, a key structural motif in this compound, is susceptible to various oxidative transformations, which can lead to a diverse array of molecular architectures. The reactivity of the furan moiety under oxidative conditions is influenced by the nature of the oxidant, reaction conditions, and the substitution pattern on the furan ring itself.

One common oxidative pathway involves the dearomatization of the furan ring. For instance, the oxidation of furan-containing compounds can lead to the formation of butenolides or other unsaturated carbonyl compounds. researchgate.netmdpi.com In the context of 3-(furan-2-yl)propan-1-ones, oxidative dearomatization has been shown to yield 2-ene-1,4,7-triones, which can subsequently undergo cyclization. mdpi.comnih.gov This process is analogous to the Paal-Knorr furan synthesis, but in this case, it involves the cyclization of an unsaturated 1,4-diketone. mdpi.com The reaction often proceeds through a spiro-intermediate, and the presence of an electron-withdrawing group at the α-position to a ketone moiety can facilitate the initial enolization and subsequent nucleophilic attack on the activated furan nucleus. mdpi.com

Various oxidizing agents have been employed to effect these transformations. Reagents such as m-chloroperbenzoic acid (m-CPBA) and N-bromosuccinimide (NBS) in the presence of pyridine (B92270) have been successfully used. researchgate.net The choice of oxidant can influence the stereochemical outcome of the reaction. researchgate.net For example, the oxidation of 2-(2-aminobenzyl)furans with m-CPBA can lead to the formation of (Z)-2-(2-acylvinyl)indoles, while using an NBS/pyridine system can yield the (E)-isomer. researchgate.net Other oxidants like ceric ammonium (B1175870) nitrate, pyridinium (B92312) chlorochromate, and manganese dioxide have also been explored, though with varying degrees of success. researchgate.net

Furthermore, the oxidative cleavage of the furan ring is a valuable synthetic strategy. beilstein-journals.orgdoi.org For example, a ruthenium-catalyzed oxidative cleavage of furan derivatives has been utilized to synthesize 3-aryl-3-carboxylic acid oxetane building blocks. beilstein-journals.orgdoi.org This method is noted for its mild conditions, scalability, and high yields, although the efficiency can be lower for certain substrates. beilstein-journals.org

The products derived from the oxidative transformation of the furan ring in systems related to this compound serve as versatile intermediates for the synthesis of more complex molecules, including indole (B1671886) and carbazole (B46965) derivatives. researchgate.netresearchgate.net

Oxidizing AgentSubstrate TypeProduct TypeReference
m-CPBA2-(2-Aminobenzyl)furans(Z)-2-(2-Acylvinyl)indoles researchgate.net
NBS/Pyridine2-(2-Aminobenzyl)furans(E)-2-(2-Acylvinyl)indoles researchgate.net
RuCl₃/NaIO₄Furan derivativesCarboxylic acids beilstein-journals.org
Various3-(Furan-2-yl)propan-1-ones2-Ene-1,4,7-triones mdpi.comnih.gov

Reactivity and Chemical Behavior of the Amine Functionality

Amine Nucleophilicity and Functional Group Interconversions

The primary amine group in this compound is a key center of reactivity, primarily due to the nucleophilic nature of the nitrogen atom. masterorganicchemistry.com This nucleophilicity allows the amine to participate in a wide range of chemical transformations, making it a valuable handle for functional group interconversions.

The nucleophilicity of an amine is influenced by several factors, including steric hindrance and the electronic effects of adjacent substituents. masterorganicchemistry.com In general, the nucleophilicity of amines follows the trend of secondary > primary > ammonia (B1221849). masterorganicchemistry.com The presence of the oxetane ring at the 3-position can influence the reactivity of the amine. The oxetane ring is known to have an inductive electron-withdrawing effect, which can decrease the basicity and potentially the nucleophilicity of the adjacent amine. nih.gov For instance, an oxetane ring positioned alpha to an amine can reduce its pKaH by approximately 2.7 units. nih.gov

The amine functionality can readily undergo nucleophilic substitution reactions. evitachem.com For example, it can be converted into various other functional groups such as amides, sulfonamides, and carbamates through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. These transformations are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Furthermore, the amine can be a precursor for the synthesis of other heterocyclic systems. Condensation reactions of amino-heterocycles are a common strategy for building more complex molecular frameworks. rsc.orgresearchgate.net For example, 3-amino-4-cyanofurazan undergoes condensation reactions to form a variety of energetic materials. rsc.org Similarly, the reactivity of 2-amino-3-cyanopyridines is widely exploited in the synthesis of fused heterocyclic systems. researchgate.net

Functional group interconversions involving the amine can also include its conversion to an azide (B81097), which is a versatile intermediate. vanderbilt.edu Azides can be introduced by displacement of a leaving group with an azide anion and can subsequently be reduced to amines or participate in cycloaddition reactions. vanderbilt.edu The conversion of an alcohol to an amine can be achieved through a two-step process involving the formation of a sulfonate ester followed by displacement with an amine nucleophile. ub.edu

Reagent TypeTransformationProduct Functional Group
Acyl Halide/AnhydrideAcylationAmide
Sulfonyl ChlorideSulfonylationSulfonamide
IsocyanateAdditionUrea
Aldehyde/KetoneReductive AminationSecondary/Tertiary Amine
Alkyl HalideAlkylationSecondary/Tertiary Amine

Influence of the Amine Group on Ring System Stability and Reactivity

The presence of the amine group at the 3-position of the oxetane ring in this compound has a significant impact on the stability and reactivity of the strained four-membered ring system. The oxetane ring itself possesses considerable ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane. beilstein-journals.orgbeilstein-journals.org This inherent strain makes oxetanes susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. iajpr.com

The amine substituent can modulate this reactivity. The electron-withdrawing inductive effect of the oxetane oxygen can decrease the basicity of the amine. nih.gov Conversely, the amine group, particularly when protonated under acidic conditions, can influence the stability of the oxetane ring. The presence of a protonated amine can potentially facilitate ring-opening by increasing the electrophilicity of the oxetane carbons.

Studies on related 3-aminooxetane systems have shown that the substitution pattern is crucial for stability. For instance, 3,3-disubstituted oxetanes are generally more stable. nih.gov In the case of this compound, the furan and amine groups are both at the same carbon, which could influence the preferred pathways for ring-opening.

The interplay between the furan ring and the amino-oxetane moiety is also an important consideration. The furan ring is susceptible to electrophilic attack, and the electronic nature of the amino-oxetane substituent will influence the regioselectivity of such reactions. numberanalytics.com The amine group, being electron-donating, would typically direct electrophiles to the ortho and para positions of an aromatic ring. In the case of the furan ring, this would correspond to the 3- and 5-positions.

Substituent EffectImpact on Ring Stability/ReactivityReference
Inductive effect of oxetane oxygenDecreases basicity of the amine nih.gov
Ring strain of oxetaneSusceptibility to ring-opening reactions beilstein-journals.orgbeilstein-journals.org
Protonation of amineMay facilitate oxetane ring-opening
3,3-DisubstitutionGenerally increases oxetane stability nih.gov

Advanced Derivatives and Analogues of 3 Furan 2 Yl Oxetan 3 Amine

Structurally Modified Oxetane (B1205548) Frameworks

The inherent ring strain and distinct geometry of the oxetane ring make it a prime target for structural modification. acs.org By creating more complex architectures such as spirocyclic and bridged systems, chemists can introduce greater three-dimensionality and explore new regions of chemical space.

Spirocyclic Oxetane Derivatives and Their Synthesis

Spirocyclic systems, where two rings share a single atom, are of significant interest as they introduce conformational rigidity and novel spatial arrangements. The synthesis of spirocyclic oxetanes often leverages the reactivity of oxetane precursors. One established method is the Williamson etherification, which involves the intramolecular cyclization of a 1,3-diol where one of the hydroxyl groups is part of a pre-existing ring. doi.orgacs.org For instance, treatment of a diol precursor with a base like sodium hydride can induce ring closure to form the spiro-oxetane. thieme-connect.de

More advanced strategies include cycloaddition reactions. A silver-catalyzed 1,3-dipolar cycloaddition between α,β-unsaturated alkylidene oxetanes and imines derived from α-amino acids has been used to generate spirocyclic oxetane pyrrolidines. doi.org Another powerful technique is the copper-catalyzed four-component A³-based cascade reaction, which can unite an amino alcohol, formaldehyde, an alkyne, and 3-oxetanone (B52913) to construct complex N-propargyl spirooxazolidines in a single step. mdpi.com This multicomponent approach is highly atom-economical and allows for significant structural diversity. mdpi.com

A practical application of this concept is the synthesis of a spirocyclic oxetane analogue of the antibiotic ciprofloxacin. acs.org The key spirocyclic building block, 2-oxa-6-azaspiro[3.3]heptane, can be prepared from 3-bromo-2,2-bis(bromomethyl)propan-1-ol and subsequently coupled to the quinolone core. acs.org

Table 1: Synthetic Approaches to Spirocyclic Oxetanes

Synthetic StrategyKey ReactantsCatalyst/ReagentProduct Type
Williamson Etherification1,3-Diols on a cyclic frameNaH, KOtBuFused/Spiro Oxetanes
1,3-Dipolar CycloadditionAlkylidene oxetanes, IminesSilver catalystsSpirocyclic Pyrrolidines
A³-Based Cascade Reaction3-Oxetanone, Amino alcohol, Formaldehyde, AlkyneCuBr₂/TFAN-Propargyl Spirooxazolidines
Addition/Substitution Cascade--Spirooxindole Oxetanes beilstein-journals.org

Bridged Oxetane Systems and Their Unique Architectures

Bridged oxetane systems feature even more complex and rigid three-dimensional structures. These architectures, such as the dioxatricyclic core of the marine natural product dictyoxetane, present unique synthetic challenges and opportunities. acs.org The synthesis of such compounds often involves multi-step sequences that build the bridged framework around the oxetane ring or form the oxetane within a pre-existing bridged system.

One approach involves a rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization to create fused oxetane bicycles. nih.gov This strategy can convert cyclic alkenes into the corresponding fused oxetane derivatives with controlled stereochemistry. nih.gov For example, a bromohydrin derived from a cyclic alkene can be cyclized to form the bridged oxetane system. nih.gov These methods provide access to unique scaffolds that significantly expand the structural diversity available to medicinal chemists.

Functionalized Furan (B31954) Moieties in Related Structures

The furan ring in 3-(furan-2-yl)oxetan-3-amine is not merely a passive substituent but an active site for further functionalization. nih.govnih.gov Modifying the electronic and steric properties of the furan can have profound effects on a molecule's interaction with biological targets and its metabolic stability. acs.org

Research on furan-containing drug analogues, such as those of the natural product Salvinorin A, has demonstrated that direct functionalization of the furan ring is a viable strategy for structure-activity relationship (SAR) studies. acs.org For example, bromination of the furan ring can be achieved, and the resulting bromo-furan can serve as a handle for further transformations, such as Suzuki-Miyaura coupling to introduce methyl groups or Sonogashira coupling to install ethynyl (B1212043) groups. acs.org The introduction of both electron-withdrawing groups (e.g., aldehyde, nitrile) and sterically demanding substituents has been shown to significantly impact biological potency, suggesting that the furan ring often binds within a well-defined pocket of its target protein. acs.org

Furthermore, multicomponent reactions offer an efficient route to highly functionalized furans from simple starting materials, which can then be incorporated into more complex molecules. nih.govtubitak.gov.tr

Diverse Amine Functionalization and Derivatives (e.g., Heterocyclic Amino Acid Analogues)

The primary amine of this compound is a key functional group that provides a vector for diversification and modulation of properties like basicity and hydrogen bonding capacity. A significant area of exploration is the synthesis of non-natural, heterocyclic amino acid analogues containing the oxetane scaffold.

A straightforward method to achieve this is through the aza-Michael addition of various heterocyclic amines to methyl 2-(oxetan-3-ylidene)acetate. mdpi.com This precursor, readily prepared from 3-oxetanone via a Horner-Wadsworth-Emmons reaction, acts as a Michael acceptor, allowing for the introduction of a wide range of N-heterocycles at the 3-position of the oxetane ring, directly generating novel amino acid derivatives. mdpi.com

Another innovative approach involves the strain-release driven [3+2] annulation of 3-aminooxetanes with imine-containing compounds. For instance, the reaction of a 3-aminooxetane with a 1,3,5-triazinane, promoted by a Lewis acid like BF₃·Et₂O, leads to the formation of structurally diverse 4-hydroxymethyl imidazolidines. rsc.org This reaction is driven by the opening of the strained oxetane ring and provides a metal-free pathway to complex heterocyclic systems. rsc.org

Furthermore, photoredox/nickel dual catalysis has been employed to synthesize 3-aryl-3-aminooxetanes directly from amino acids, showcasing a modern approach to forging this key structural motif. beilstein-journals.org

Isosteric Replacements and Bioisosteric Design Principles for Oxetanes

The oxetane ring has emerged as a valuable bioisostere in modern medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups. beilstein-journals.orgescholarship.org This strategy aims to maintain or improve biological activity while modulating key physicochemical properties such as solubility, lipophilicity, and metabolic stability. acs.org The introduction of the polar oxetane ring can reduce lipophilicity compared to a gem-dimethyl group and can enhance metabolic stability by blocking sites of oxidation. acs.orgbeilstein-journals.org

The 3,3-disubstituted oxetane motif is particularly noted for its stability and its effectiveness as a bioisostere. doi.org Pioneering work has shown that replacing a carbonyl group with an oxetane can lead to analogues with improved properties. For example, in "oxetanothalidomide," the replacement of a carbonyl in the glutarimide (B196013) ring with an oxetane was shown to increase stability against racemization in human plasma. acs.org

The effect of oxetane substitution on physicochemical properties is highly context-dependent, but clear trends have been observed. A comparison of various small ring systems showed that the introduction of a 3-aminooxetane motif can favorably modulate properties compared to other small rings. acs.org Similarly, studies on oxetane-containing sulfides and sulfones, prepared via lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols, have demonstrated their potential as thioester bioisosteres with attractive physicochemical profiles. d-nb.info

Table 2: Comparative Physicochemical Properties of Bioisosteric Pairs

Parent Compound/GroupOxetane Analogue/GroupKey Property Changes ObservedReference
Thalidomide (carbonyl)OxetanothalidomideIncreased configurational stability, reduced lipophilicity (LogD) acs.org
Carbonyl Group3-Substituted OxetaneCan improve metabolic stability, maintain H-bonding, increase 3D character acs.org
gem-Dimethyl Group3,3-Disubstituted OxetaneReduces lipophilicity, blocks metabolic weak spots beilstein-journals.orgescholarship.org
Thioester3-SulfanyloxetaneSimilar shape and electronics, attractive LogD and metabolic clearance d-nb.info
Carboxylic AcidOxetan-3-olLower acidity, higher permeability, useful for CNS drug design escholarship.org

These examples underscore the power of bioisosteric design principles in leveraging the unique properties of the oxetane ring to create advanced derivatives with optimized drug-like characteristics. acs.orgescholarship.org

Computational and Theoretical Studies on 3 Furan 2 Yl Oxetan 3 Amine Systems

Quantum Chemical Calculations (DFT, Ab Initio, etc.)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical investigation of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electronic structure and energy.

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. For systems incorporating an oxetane (B1205548) ring, a primary focus is on ring-opening reactions, which are driven by the release of significant ring strain. beilstein-journals.orgmdpi.com DFT and ab initio methods can be used to model these processes, such as the acid-catalyzed ring-opening polymerization of oxetane. rsc.org In such a reaction, the oxygen atom of one oxetane molecule attacks a carbon atom of a protonated oxetane cation. rsc.org Computational studies can fully optimize the geometries of the reactants, intermediates, transition states, and products along this reaction coordinate. rsc.org

Vibrational analysis is used to characterize these stationary points; a minimum on the potential energy surface (reactants, products) has all real vibrational frequencies, while a transition state is a first-order saddle point with exactly one imaginary frequency. rsc.org This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of a C-O bond in the oxetane ring. Following this intrinsic reaction coordinate (IRC) from the transition state confirms its connection to the intended reactants and products. rsc.org

For a molecule like 3-(Furan-2-yl)oxetan-3-amine, computational studies could elucidate the mechanism of its synthesis, for example, through a Paternò–Büchi reaction between furan (B31954) and an appropriate precursor. researchgate.netrsc.org Such studies would identify the key biradical intermediates and transition states, explaining the observed stereoselectivity of the reaction. researchgate.net

For example, DFT studies on the ring-opening of oxetene (the unsaturated analogue of oxetane) have been used to compute the activation barrier for the electrocyclic reaction. nih.gov Similarly, the activation energy for the initial step of oxetane polymerization has been shown to be very low, indicating that once initiated, the reaction proceeds readily. rsc.org The thermodynamics of ring expansion reactions, where an oxetane ring is converted to a more stable tetrahydrofuran (B95107) ring, have also been investigated computationally, confirming the favorability of such processes. researchgate.netrsc.org

For this compound, these methods could be applied to assess the thermodynamic stability of the molecule and to predict the energy profiles of its potential reactions, such as nucleophilic substitution at the amine or reactions involving the furan ring.

Table 1: Illustrative Energy Data for a Hypothetical Reaction Step

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactant ComplexB3LYP/6-311++G(d,p)0.0
Transition StateB3LYP/6-311++G(d,p)+15.2
ProductB3LYP/6-311++G(d,p)-5.7

Note: This table presents hypothetical data to illustrate the output of quantum chemical calculations for a reaction involving a furan-oxetane system.

The oxetane ring is not planar. X-ray crystallography and computational studies have confirmed that it adopts a "puckered" conformation to relieve some of its torsional strain. beilstein-journals.orgnih.govresearchgate.net The puckering angle is small, around 8.7° for the parent oxetane, which is significantly less than the ~30° angle in cyclobutane. nih.gov The degree of puckering can be influenced by the nature and position of substituents on the ring. acs.orgillinois.edu

For this compound, computational methods can be used to perform a potential energy surface scan by systematically rotating the furan ring relative to the oxetane ring. This would identify the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers separating them.

Electronic Structure, Aromaticity, and Ring Strain Considerations of Furan and Oxetane Rings

The reactivity and properties of this compound are fundamentally governed by the distinct electronic characteristics of its two heterocyclic rings.

The furan ring is an aromatic system. wikipedia.org It is a five-membered, planar, cyclic compound with conjugated double bonds. vedantu.comslideshare.net According to Hückel's rule, for a system to be aromatic, it must have (4n+2) π-electrons. In furan, there are four π-electrons from the two double bonds and two additional electrons from one of the lone pairs on the oxygen atom, which are delocalized into the ring. pharmaguideline.comwikipedia.org This creates an aromatic sextet of six π-electrons (n=1), conferring aromatic stability. pharmaguideline.comslideshare.net However, furan's aromaticity is modest compared to benzene, with a significantly lower resonance energy. wikipedia.org This is due to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, reducing the efficiency of delocalization. pharmaguideline.com

Table 2: Comparison of Resonance Energies in Aromatic Compounds

CompoundResonance Energy (kcal/mol)
Benzene36
Thiophene29
Pyrrole (B145914)21
Furan16

Source: Data compiled from multiple sources. wikipedia.orgmbbcollege.in

In contrast, the oxetane ring is characterized by significant ring strain. beilstein-journals.org The endocyclic bond angles are compressed far from the ideal tetrahedral angle of 109.5°, resulting in a large ring strain of approximately 25.5 kcal/mol. beilstein-journals.org This value is comparable to that of an epoxide (27.3 kcal/mol) and much greater than that of tetrahydrofuran (5.6 kcal/mol). beilstein-journals.org This inherent strain makes the oxetane ring susceptible to nucleophilic ring-opening reactions, as these reactions relieve the strain and are thermodynamically favorable. beilstein-journals.orgacs.org The C-O bonds are polarized, making the carbon atoms electrophilic and the oxygen atom Lewis basic. beilstein-journals.orgacs.org

Table 3: Structural Properties and Ring Strain of Cyclic Ethers

CompoundRing SizeRing Strain (kcal/mol)C-O-C Angle
Oxirane (Epoxide)327.3~60°
Oxetane425.5~90.2°
Tetrahydrofuran55.6~108°

Source: Data compiled from multiple sources. beilstein-journals.orgacs.org

Stereochemical Predictions and Absolute Configuration Assignment for Chiral Analogues

The C3 carbon of the oxetane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). The absolute configuration of a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

Computational chemistry provides tools to aid in the assignment of absolute configuration. While definitive assignment often requires experimental techniques like X-ray crystallography of a single enantiomer, nih.gov theoretical calculations can predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD) spectra for both the R and S enantiomers. By comparing the calculated spectra with experimentally measured spectra, the absolute configuration of the synthesized compound can be determined.

Furthermore, computational modeling can predict the stereochemical outcome of synthetic reactions. For reactions that create the chiral center, DFT can be used to calculate the energies of the diastereomeric transition states leading to the R and S products. The product ratio is related to the difference in these transition state energies (the Curtin-Hammett principle), allowing for a rational prediction of the reaction's stereoselectivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static, minimum-energy picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the potential energy.

For this compound, an MD simulation would reveal the molecule's conformational landscape. It would show the dynamic puckering of the oxetane ring, the rotation of the furan ring, and the flexibility of the amine substituent at physiological temperatures. By analyzing the trajectory of the simulation, one can identify the most populated conformational states, the lifetimes of these states, and the pathways for interconversion between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with biological targets or its behavior in solution.

Advanced Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(Furan-2-yl)oxetan-3-amine, a combination of ¹H and ¹³C NMR experiments allows for the complete assignment of its molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum. The protons on the oxetane (B1205548) ring exhibit characteristic shifts and coupling patterns due to the ring strain and the influence of the adjacent oxygen atom and amine group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons of the furan ring resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The quaternary carbon of the oxetane ring bonded to both the furan ring and the amine group (C3) shows a distinct chemical shift, while the methylene (B1212753) carbons of the oxetane ring (C2 and C4) are influenced by the ring oxygen.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amine group. The chemical shift of the nitrogen would confirm its primary amine nature and provide insights into hydrogen bonding or protonation states.

Given the absence of fluorine in the molecule, ¹⁹F NMR is not applicable for the characterization of this compound.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shifts (ppm)¹³C NMR Predicted Chemical Shifts (ppm)
AssignmentChemical Shift (δ)AssignmentChemical Shift (δ)
Furan H5~7.4Furan C2~155
Furan H3~6.4Furan C5~142
Furan H4~6.3Furan C3~110
Oxetane CH₂ (2H)~4.8-5.0Furan C4~106
Oxetane CH₂ (2H)~4.6-4.8Oxetane C2/C4~78
Amine NH₂Broad singletOxetane C3~60

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₉NO₂), HRMS provides an experimental mass that can be compared to the calculated theoretical mass, confirming the molecular formula.

Using a technique like Electrospray Ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The precise mass of this ion is then measured.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₉NO₂
Calculated Monoisotopic Mass139.0633 g/mol
Ion Form[M+H]⁺
Calculated m/z for [C₇H₁₀NO₂]⁺140.0706
Expected HRMS Result (Found)140.070x (within ppm accuracy)

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, making it an essential tool for confirming the identity of newly synthesized compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The primary amine (N-H) group typically shows two stretching bands in the 3300-3500 cm⁻¹ region for a primary amine (R-NH₂). pressbooks.pubopenstax.org The C-H bonds of the furan ring will exhibit stretching vibrations above 3000 cm⁻¹, characteristic of sp² hybridized carbons, while the C-H bonds of the oxetane ring will show stretches below 3000 cm⁻¹, typical for sp³ hybridized carbons. libretexts.org The strained C-O-C ether linkage of the oxetane ring and the C-O-C of the furan ring will have distinct stretching vibrations in the fingerprint region.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Symmetric & Asymmetric Stretch3500 - 3300Medium
Furan (=C-H)Stretch3150 - 3100Medium-Weak
Oxetane (-C-H)Stretch2980 - 2850Medium-Strong
Furan (C=C)Stretch~1600, ~1500Medium
Amine (N-H)Bend (Scissoring)1650 - 1580Medium
Furan/Oxetane (C-O)Stretch1250 - 1000Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govthepharmajournal.com This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. ijirset.com

For this compound, a single-crystal X-ray diffraction analysis would provide several key structural insights:

Confirmation of Connectivity: It would unequivocally confirm the atomic connections, verifying that the furan ring is attached at the C3 position of the oxetane.

Oxetane Ring Conformation: The oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. acs.org X-ray analysis would determine the precise puckering angle.

Stereochemistry: If a single enantiomer crystallizes, its absolute configuration can be determined.

Intermolecular Interactions: The crystal packing would reveal information about intermolecular forces, such as hydrogen bonding involving the amine group and the oxetane oxygen, which dictate the solid-state architecture.

Expected Structural Parameters from X-ray Crystallography

ParameterExpected Value
Oxetane C-O Bond Length~1.46 Å acs.org
Oxetane C-C Bond Length~1.53 Å acs.org
Oxetane Ring Puckering Angle> 0° (e.g., 16° in similar structures) acs.org
Furan C-O Bond Length~1.36 Å
Furan C=C Bond Length~1.35 Å, ~1.44 Å

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignment

Since the C3 carbon of the oxetane ring in this compound is a stereocenter, the compound is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with spectra predicted from quantum chemical calculations, the absolute stereochemistry of an enantiomer can be confidently assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It is closely related to ECD and can also be used for stereochemical assignments, particularly by analyzing the Cotton effects near absorption maxima.

These techniques are crucial for distinguishing between the (R)- and (S)-enantiomers of this compound, which is often vital in fields like medicinal chemistry where enantiomers can have different biological activities.

In Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples from the reaction mixture. nih.gov This provides valuable kinetic and mechanistic information, helps identify transient intermediates, and is crucial for reaction optimization.

For the synthesis of this compound, several in situ techniques could be applied:

In Situ FTIR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be tracked by monitoring their characteristic IR absorption bands. For example, one could monitor the disappearance of a precursor's carbonyl group and the appearance of the product's N-H and C-O bands.

In Situ NMR Spectroscopy: Placing a reaction tube directly in an NMR spectrometer allows for the continuous acquisition of spectra. This can provide detailed structural information on all species present in the solution, making it a powerful tool for identifying unexpected byproducts or unstable intermediates that might not be observable by offline methods. spectroscopyonline.com

These techniques facilitate a deeper understanding of the reaction mechanism, enabling precise control over reaction conditions to maximize yield and purity. spectroscopyonline.com

Applications of 3 Furan 2 Yl Oxetan 3 Amine As a Synthetic Intermediate

Role as a Key Building Block in the Construction of Complex Organic Molecules

The structure of 3-(Furan-2-yl)oxetan-3-amine is intrinsically designed to serve as a versatile building block. The 3-aminooxetane portion is a well-established and highly sought-after scaffold in modern medicinal chemistry. nih.govacs.org The primary amine acts as a key nucleophilic handle, enabling its incorporation into larger molecular frameworks through a variety of standard and reliable chemical transformations.

The amine functionality can be readily acylated with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides, undergo reductive amination with aldehydes and ketones to yield secondary amines, or react with sulfonyl chlorides to produce sulfonamides. acs.org These reactions are fundamental in organic synthesis for linking molecular fragments.

Simultaneously, the furan (B31954) moiety offers its own set of synthetic possibilities. As an electron-rich diene, furan can participate in Diels-Alder cycloaddition reactions, providing a pathway to complex oxabicyclic systems. acs.org Furthermore, the furan ring can be viewed as a masked 1,4-dicarbonyl compound, which can be revealed under hydrolytic conditions. acs.orgmsu.edu This dual reactivity allows for sequential or orthogonal synthetic strategies where different parts of the molecule are constructed by leveraging the distinct chemical properties of the amine and the furan ring.

Table 1: Key Reactions for Elaboration of the this compound Scaffold

Reaction Type Reagent Class Resulting Functional Group
Amide Coupling R-COOH, Coupling Agents Amide
Reductive Amination R-CHO, Reducing Agent Secondary Amine
Sulfonylation R-SO₂Cl, Base Sulfonamide
Nucleophilic Aromatic Substitution Ar-X (activated) Arylamine
Diels-Alder Reaction Dienophile (e.g., Maleimide) Oxabicycloheptene derivative

Precursor for the Synthesis of Other Heterocyclic Systems through Ring Transformations

A significant aspect of the synthetic utility of this compound lies in its potential to serve as a precursor for a variety of other heterocyclic systems through controlled ring transformation reactions. Both the oxetane (B1205548) and the furan rings are amenable to specific ring-opening and rearrangement pathways.

The inherent ring strain of the oxetane makes it susceptible to nucleophilic ring-opening, typically under Lewis or Brønsted acid catalysis. beilstein-journals.orgmagtech.com.cn This reactivity can be exploited to convert the four-membered ring into more complex acyclic structures or to facilitate ring-expansion reactions. For instance, intramolecular attack by a nucleophile tethered to the amino group could lead to the formation of larger nitrogen-containing heterocycles. Intermolecular reactions where an external nucleophile attacks the oxetane can generate functionalized 1,3-amino alcohols. rsc.org

The furan ring is also a versatile precursor for other heterocycles. One of the most classic transformations is the Paal-Knorr synthesis, where the furan is converted into a pyrrole (B145914) by treatment with an amine under appropriate conditions. msu.edu Additionally, oxidative ring-opening of the furan can yield an enedione intermediate, which can then be cyclized with reagents like hydrazines to form pyridazines or other six-membered heterocycles. nih.gov The conversion of furans into polysubstituted benzenes or phenols is also a known synthetic strategy.

Table 2: Potential Ring Transformations of this compound

Original Ring Transformation Type Potential Product Class
Oxetane Acid-catalyzed ring-opening Functionalized 1,3-amino alcohols
Oxetane Skeletal rearrangement Dihydrofurans, Tetrahydropyrans
Furan Paal-Knorr reaction (with amines) Pyrroles
Furan Oxidative cleavage & cyclization Pyridazines, Cyclopentenones
Furan Ring expansion/rearrangement Substituted benzenes/phenols

Diversification Strategies through Orthogonal Functional Group Manipulations

The presence of two distinct functional groups—a primary amine and a furan ring—allows for sophisticated diversification strategies using orthogonal chemical reactions. Orthogonal synthesis implies the ability to selectively perform reactions on one functional group without affecting the other, often through the use of protecting groups. sigmaaldrich.com

The primary amine of this compound can be selectively protected with common acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). With the amine masked, chemical modifications can be directed exclusively toward the furan ring. For example, electrophilic substitution reactions, though sometimes challenging with acid-sensitive furans, could be performed under carefully controlled conditions.

Conversely, the furan ring itself can act as a handle for diversification. A particularly powerful strategy is the oxidative cleavage of the furan ring to unmask a carboxylic acid. osi.lvresearchgate.net This transformation converts the furan moiety into a new functional group that can be used for further derivatization (e.g., amide or ester formation), dramatically altering the molecular structure and properties. This strategy effectively uses the furan as a stable surrogate for a carboxylic acid. osi.lv This approach is orthogonal to many standard amine derivatization reactions, enabling a high degree of molecular diversity to be generated from a single intermediate.

Contribution to Medicinal Chemistry Scaffold Design and Library Synthesis

Both the oxetane and furan motifs are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govresearchgate.net Oxetanes are increasingly incorporated into drug candidates to improve physicochemical properties. nih.govacs.org They can enhance aqueous solubility, reduce lipophilicity, and act as metabolically stable bioisosteres for gem-dimethyl or carbonyl groups. nih.govenamine.net The presence of the oxetane in this compound can also favorably modulate the basicity (pKa) of the adjacent amine, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. nih.gov

The furan ring is also a core component of many bioactive molecules, including antibacterial and anti-ulcer agents. researchgate.netpharmaguideline.com Therefore, this compound represents a novel and attractive scaffold that combines the beneficial properties of both heterocycles.

Its primary application in this context is as a starting point for the creation of compound libraries for high-throughput screening. acs.org The accessible primary amine serves as an ideal attachment point for a multitude of chemical building blocks. By reacting the core scaffold with diverse sets of carboxylic acids, aldehydes, sulfonyl chlorides, or isocyanates in a parallel synthesis format, large libraries of novel compounds can be rapidly generated. Each library member retains the core furan-oxetane motif while exploring a wide range of chemical space through the appended side chains, facilitating the discovery of new lead compounds in drug discovery programs.

Table 3: Compound Classes for Library Synthesis

Core Scaffold Reagent Class Resulting Compound Library
This compound Library of Carboxylic Acids (R¹-COOH) Library of Amides
This compound Library of Aldehydes (R²-CHO) Library of Secondary Amines
This compound Library of Sulfonyl Chlorides (R³-SO₂Cl) Library of Sulfonamides
This compound Library of Isocyanates (R⁴-NCO) Library of Ureas

Future Research Directions for 3 Furan 2 Yl Oxetan 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Pathways for Accessing Diverse Analogues

The advancement of 3-(Furan-2-yl)oxetan-3-amine chemistry is intrinsically linked to the ability to synthesize a wide array of analogues efficiently and sustainably. Future research will prioritize the development of synthetic methodologies that are not only versatile but also align with the principles of green chemistry.

Key areas of focus will include:

Photocatalysis and C-H Functionalization : Leveraging visible-light photocatalysis offers a mild and efficient strategy for forming C-C and C-O bonds, crucial for constructing and modifying the oxetane (B1205548) and furan (B31954) rings. researchgate.netthieme-connect.com Methods involving direct C-H functionalization are particularly attractive as they avoid the need for pre-functionalized starting materials, thus reducing step counts and waste. nih.govutexas.edubeilstein-journals.orgacs.org A recent methodology that enables the direct conversion of inactivated sp³ alcohols into oxetanes highlights the potential of this approach for late-stage functionalization of complex molecules. nih.govresearchgate.net

Flow Chemistry : Continuous flow synthesis provides enhanced safety, scalability, and control over reaction parameters, which is especially beneficial when handling reactive intermediates. nih.govmtak.huuc.pt Developing telescoped flow processes for the synthesis of furan- and oxetane-containing amines can streamline production, minimize hazardous waste, and allow for the on-demand generation of diverse compound libraries. nih.govresearchgate.net

Bio-based Feedstocks : The furan moiety can be derived from biomass, positioning this scaffold within the realm of sustainable chemistry. catalysis-summit.comfrontiersin.orgacs.org Future pathways will increasingly look to source starting materials from renewable feedstocks like agricultural waste, converting carbohydrates into furan-based intermediates such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). catalysis-summit.comrsc.orgnih.gov Green synthetic routes for furan-based polymers and monomers are already being developed and can be adapted for smaller, functionalized molecules. acs.orgrsc.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, high selectivity, access to novel reactivity. researchgate.netthieme-connect.comDevelopment of new chiral photocatalysts for enantioselective synthesis. thieme-connect.com
C-H Functionalization Atom economy, reduced synthetic steps, late-stage modification. nih.govacs.orgSelective functionalization of the furan and oxetane rings. utexas.edu
Flow Chemistry Enhanced safety, scalability, precise reaction control, process automation. nih.govmtak.huIntegration of multi-step syntheses into a single continuous process. uc.pt
Bio-based Synthesis Sustainability, reduced reliance on fossil fuels, circular economy principles. catalysis-summit.comfrontiersin.orgEfficient catalytic conversion of biomass to functionalized furan precursors. rsc.org

Exploration of New Reactivity Modes and Mechanistic Discoveries for Ring Transformations

The strained four-membered oxetane ring and the aromatic furan ring are predisposed to a variety of chemical transformations. A deeper understanding of their reactivity and the mechanisms governing these changes is crucial for harnessing their full synthetic potential.

Future investigations will likely concentrate on:

Lewis Acid Catalysis : The use of Lewis acids, including superacids and frustrated Lewis pairs (FLPs), can activate the oxetane ring towards nucleophilic attack, leading to regioselective ring-opening. magtech.com.cnuab.catacs.orgrsc.org Exploring a broader range of Lewis acids could unveil new reaction pathways, such as unexpected aryl migrations and rearrangements, providing access to novel molecular skeletons. acs.org Mechanistic studies, supported by DFT calculations, will be essential to understand the role of the catalyst and predict reaction outcomes. uab.cat

Furan Ring-Opening and Rearrangement : The furan ring can undergo oxidative or acid-catalyzed ring-opening to yield valuable 1,4-dicarbonyl compounds, which are versatile intermediates for synthesizing other heterocycles. nih.govrsc.orgrsc.org Research into controlling these ring-opening reactions will enable the transformation of the furan moiety into different functional groups and ring systems in a predictable manner. For instance, Mn(III)/Co(II) catalysts have been used for oxidative ring-opening to produce 1,4-dicarbonyls that can be cyclized into benzofuran derivatives. rsc.org

Domino and Cascade Reactions : Designing reactions where multiple bond-forming events occur in a single operation from a this compound precursor can rapidly increase molecular complexity. For example, an initial oxetane ring-opening could trigger a subsequent cyclization involving the furan ring or the amine group, leading to complex polycyclic structures.

Transformation TypeCatalyst/ReagentPotential ProductsMechanistic Insight
Oxetane Ring-Opening Lewis Acids (e.g., Al(C₆F₅)₃, B(C₆F₅)₃) uab.catacs.orgHomoallylic alcohols, functionalized 1,3-diolsControl of regioselectivity through steric and electronic effects. magtech.com.cnuab.cat
Furan Oxidation Mn(III)/Co(II) catalysts, singlet oxygen rsc.org1,4-dicarbonyls, cyclohexenonesFormation of endoperoxide intermediates. rsc.org
Reductive Ring-Opening Frustrated Lewis Pairs (FLPs) with hydrosilane acs.orgAryl-migrated alkanes, silyl (B83357) ethersPhenonium ion as a key intermediate. acs.org
Acid-Catalyzed Alkylation Brønsted acids (e.g., TfOH) rsc.orgOxetane ethersReversible formation of an oxetane carbocation. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For the this compound system, computational modeling will play a pivotal role in predicting properties, understanding reactivity, and guiding synthetic efforts.

Future research directions in this area include:

DFT for Mechanistic Elucidation : Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition states, and the stability of intermediates. uab.catnih.gov This will be crucial for understanding the regioselectivity of oxetane ring-opening reactions and predicting the feasibility of novel transformations. uab.cat

Screening and Property Prediction : Computational screening of virtual libraries of this compound analogues can predict key physicochemical properties relevant to medicinal chemistry, such as solubility, lipophilicity, and metabolic stability. nih.govnih.govacs.org This in silico approach allows for the prioritization of synthetic targets with the most promising drug-like characteristics.

Rational Design of Bioactive Molecules : By modeling the interactions of furan-oxetane-amine scaffolds with biological targets like enzymes and receptors, researchers can rationally design new derivatives with enhanced potency and selectivity. mdpi.com Molecular docking and molecular dynamics (MD) simulations can help visualize binding modes and guide the structural modifications needed to improve biological activity.

Design and Synthesis of Next-Generation Furan-Oxetane-Amine Hybrid Scaffolds

The hybridization of the furan, oxetane, and amine motifs into a single molecular framework offers a powerful strategy for developing novel compounds with unique properties. The oxetane can act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyls, often improving metabolic stability and solubility. nih.govacs.orgresearchgate.net

Future work will focus on:

Medicinal Chemistry Scaffolds : The this compound core is an attractive starting point for building libraries of compounds for drug discovery. nih.govrsc.org The amine handle allows for straightforward derivatization via amide couplings, reductive aminations, or substitutions, enabling the exploration of a vast chemical space.

Bioisosteric Replacement : Systematically replacing known pharmacophores in existing drugs with the furan-oxetane-amine scaffold can lead to new chemical entities with improved pharmacokinetic profiles or novel intellectual property. The rigid, sp³-rich nature of the oxetane can introduce favorable conformational constraints.

Biomimetic and Bioactive Materials : The principles of rational design can be applied to create scaffolds for tissue engineering and regenerative medicine. nih.goveuropa.eufrontiersin.orgresearchgate.net While a direct application is speculative, the functionalities present could be used to design materials that mimic natural structures or interact with biological systems in a controlled manner.

The continued exploration of this compound chemistry, through the integrated efforts of synthetic innovation, mechanistic investigation, computational modeling, and rational design, promises to unlock a new class of versatile molecular scaffolds with broad potential applications.

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